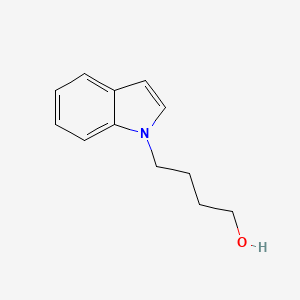

4-(Indol-1-yl)butan-1-ol

Description

Contextual Significance of Indole-Based Scaffolds in Contemporary Chemical Science

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. mdpi.comresearchgate.netbohrium.com Its prevalence in a multitude of natural products, such as the essential amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its significance. bohrium.comresearchgate.net The indole scaffold's unique electronic properties and its ability to participate in various chemical transformations make it a versatile template for the design of novel bioactive compounds and functional materials. mdpi.comnumberanalytics.comrsc.org Researchers are continually exploring new methods for the functionalization of the indole ring to access diverse chemical space and develop molecules with tailored properties. numberanalytics.comacs.orgresearchgate.net The development of indole-based drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions, highlights the enduring importance of this heterocyclic system in modern drug discovery. mdpi.comresearchgate.net

The structural versatility of the indole scaffold allows for the introduction of various substituents at different positions of the ring system, which can significantly modulate the biological activity and physicochemical properties of the resulting derivatives. mdpi.com This has led to the discovery of a vast number of indole-containing compounds with a wide array of therapeutic applications. researchgate.net

Rationale for Research Focus on N-Alkyl Indole Alcohols, including 4-(Indol-1-yl)butan-1-ol

The N-alkylation of indoles with chains containing a terminal hydroxyl group, such as in this compound, provides a valuable synthetic handle for further molecular elaboration. researchgate.netresearchgate.net The alcohol functionality can be readily converted into other functional groups, allowing for the construction of more complex molecules. This strategy is particularly useful in the synthesis of compounds with potential therapeutic applications. researchgate.net

The alkyl chain length and the position of the hydroxyl group can influence the biological activity and pharmacokinetic properties of the resulting indole derivatives. The butanol side chain in this compound offers a flexible linker that can be exploited in the design of molecules capable of interacting with specific biological targets.

Overview of Current Research Trajectories

Current research involving indole derivatives is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their therapeutic potential. Key research trajectories include:

Development of Novel Catalytic Methods: There is a strong focus on developing efficient and selective catalytic systems for the functionalization of the indole nucleus. numberanalytics.comnih.gov This includes the use of transition metal catalysts and organocatalysts for C-H activation, cross-coupling reactions, and asymmetric synthesis. numberanalytics.comacs.orgresearchgate.net

Green Chemistry Approaches: Increasing emphasis is being placed on the development of environmentally benign synthetic routes to indole derivatives, including the use of water as a solvent and the development of atom-economical reactions. researchgate.netresearchgate.net

Medicinal Chemistry Applications: The design and synthesis of novel indole-based compounds with a wide range of biological activities remains a major driver of research. mdpi.comresearchgate.net This includes the development of new anticancer agents, antivirals, and drugs targeting the central nervous system. mdpi.comresearchgate.net

Materials Science: The unique photophysical properties of certain indole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. numberanalytics.comrsc.org

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H15NO | nih.gov |

| Molecular Weight | 189.25 g/mol | nih.gov |

| IUPAC Name | 4-(1H-indol-1-yl)butan-1-ol | nih.gov |

| CAS Number | 680217-50-9 | nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the N-alkylation of indole being a common strategy. One documented method involves the reaction of indole with 4-bromobutan-1-ol in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

Another approach is the reduction of a corresponding carboxylic acid ester. For instance, the reduction of an appropriate indole-containing ester with a reducing agent like lithium aluminum hydride (LiAlH4) can yield the desired alcohol. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-indol-1-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-7,9,14H,3-4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLFUSYZVNXKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Indol 1 Yl Butan 1 Ol and Analogous N Alkyl Indole Alcohols

Direct N-Alkylation Protocols

Direct N-alkylation of the indole (B1671886) nucleus represents the most straightforward approach to synthesizing 4-(indol-1-yl)butan-1-ol and its homologs. This method involves the formation of a bond between the indole nitrogen and an alkyl chain bearing a hydroxyl group.

Base-Mediated Alkylation of Indole with ω-Bromoalkanols

A prevalent and effective method for the N-alkylation of indole involves its reaction with ω-bromoalkanols in the presence of a base. A specific example is the synthesis of 4-(1H-indol-1-yl)butan-1-ol, which can be achieved by reacting indole with 4-bromobutan-1-ol. nih.gov In a typical procedure, indole is treated with a strong base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion. Subsequent addition of the ω-bromoalkanol, for instance 4-bromobutan-1-ol, results in a nucleophilic substitution reaction (SN2) to yield the desired N-alkylated indole alcohol. nih.gov

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the regioselectivity (N- vs. C-alkylation). While strong bases like KOH in DMSO favor N-alkylation, other systems can also be employed. For instance, the use of cesium carbonate (Cs₂CO₃) as a base has been reported in palladium-catalyzed N-alkylation reactions of indoles, showcasing the versatility of base selection. rsc.org

| Indole Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Indole | 4-Bromobutan-1-ol | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 4-(1H-Indol-1-yl)butan-1-ol |

| Indole Derivatives | ω-Bromoalkanols | Cesium Carbonate (Cs₂CO₃) | Dichloromethane (CH₂Cl₂) | N-Alkylated Indole Alcohols |

Indirect Synthetic Pathways for Indolyl Butanols

Indirect methods provide alternative routes to this compound and its analogs, often starting from precursors that already contain the indole nucleus and a modified butyl side chain. These pathways typically involve reduction or functional group interconversion steps.

Reductive Transformations of Carboxylic Acid Precursors

An established indirect route involves the reduction of a carboxylic acid precursor, such as 4-(1H-indol-1-yl)butanoic acid. This acid can be reduced to the corresponding primary alcohol, 4-(1H-indol-1-yl)butan-1-ol. A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. nih.gov This method is highly efficient for converting carboxylic acids and their derivatives (e.g., esters) to alcohols without affecting the indole ring.

Similarly, 4-(1H-indol-3-yl)butanoic acid can be reduced to 4-(1H-indol-3-yl)butan-1-ol. researchgate.net This highlights the utility of this reductive strategy for preparing both N-1 and C-3 substituted indolyl alcohols.

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 4-(1H-Indol-1-yl)butanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 4-(1H-Indol-1-yl)butan-1-ol |

| 2-(1H-Indol-1-yl)acetic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-(1H-Indol-1-yl)ethanol |

Functional Group Interconversions on the Butyl Chain of Indole Derivatives

Functional group interconversions on a pre-existing N-butyl indole scaffold offer another synthetic avenue. For example, one could envision the synthesis of this compound starting from a derivative with a different functional group at the terminus of the butyl chain. While direct examples for this compound are not prevalent in the provided context, the principle of functional group interconversion is a fundamental strategy in organic synthesis. ub.edufiveable.me This could involve, for instance, the hydrolysis of an ester like 4-(1H-indol-1-yl)butyl acetate (B1210297) to the corresponding alcohol. nih.gov Another potential transformation could be the reduction of a ketone or aldehyde functionality on the butyl chain to a hydroxyl group. These interconversions allow for the strategic manipulation of molecular structure to arrive at the desired alcohol. fiveable.mescirp.org

Optimization of Reaction Conditions and Stereochemical Control in N-Indolyl Butanol Synthesis

The optimization of reaction conditions is paramount in maximizing the yield and purity of the desired N-indolyl butanol product. Factors such as the choice of catalyst, solvent, temperature, and base can significantly influence the outcome of the synthesis. acs.org For instance, in palladium-catalyzed N-alkylation reactions, the selection of the palladium precursor and the ligand is crucial for achieving high efficiency. rsc.org Solvents also play a key role; for example, in certain indium(III)-catalyzed alkylations of indoles, switching from toluene (B28343) to THF can dramatically shift the regioselectivity from C6-alkylation to N1-alkylation. acs.org

Stereochemical control becomes a critical consideration when synthesizing chiral N-indolyl butanol derivatives. Enantioselective catalysis provides a powerful tool for achieving this control. For example, dinuclear zinc-ProPhenol complexes have been shown to catalyze the enantioselective N-alkylation of indoles with high enantiomeric ratios. nih.gov Similarly, palladium catalysts paired with chiral ligands, such as (R)-SJTU-PHOS-1, have been successfully employed for the asymmetric N-alkylation of indoles. rsc.org The reaction temperature can also be a crucial parameter for enhancing stereoselectivity; in some cases, lowering the reaction temperature can lead to a significant improvement in the enantiomeric excess of the product. nih.gov The development of stereocontrolled methods is essential for the synthesis of enantiomerically pure N-indolyl alcohols, which are often required for biological applications.

Chemical Derivatization and Functionalization Strategies of 4 Indol 1 Yl Butan 1 Ol

Modification of the Hydroxyl Group

The primary alcohol of the butanol side chain represents a versatile handle for a variety of chemical transformations. These modifications are typically aimed at converting the hydroxyl group into other functionalities, either to directly yield a target compound or to prepare the molecule for subsequent coupling reactions.

Esterification is a fundamental derivatization strategy for hydroxyl groups. This reaction converts the alcohol into an ester, which can alter the compound's physical properties or serve as a protecting group. The formation of an acetate (B1210297) ester from an alcohol is a common example. While direct esterification of 4-(indol-1-yl)butan-1-ol is a standard transformation, specific literature examples often focus on related structures. Generally, this conversion can be achieved using acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. jfda-online.com

The reaction of an alcohol with an acylating agent like acetic anhydride introduces an acetyl group, replacing the hydroxyl hydrogen. jfda-online.com Such derivatization can be useful for improving volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com The use of butyl acetate as a solvent in reactions involving indole (B1671886) derivatives highlights the stability and compatibility of the ester functionality within this chemical class. nih.gov

To facilitate nucleophilic substitution reactions, the hydroxyl group, which is inherently a poor leaving group, must first be converted into a good leaving group. masterorganicchemistry.comlibretexts.org Sulfonate esters, such as tosylates (p-toluenesulfonates), are excellent leaving groups due to the resonance stabilization of the resulting anion. libretexts.org

The conversion of an alcohol to a tosylate is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comprepchem.com This transformation proceeds without breaking the C-O bond of the alcohol, meaning the stereochemistry at the carbon atom is retained. libretexts.org

In a synthetic route targeting piperazine (B1678402) derivatives, the regioisomeric compound 4-(1H-indol-3-yl)butan-1-ol was successfully converted to its tosylate. vu.lt The alcohol was treated with p-toluenesulfonyl chloride in ethyl acetate with pyridine as the base, yielding the corresponding 4-(1H-indol-3-yl)butyl p-toluenesulfonate. vu.lt This tosylated intermediate is highly reactive towards nucleophiles, making it a crucial precursor for scaffold elaboration. vu.lt

Esterification Reactions (e.g., Acetate Formation)

Coupling and Scaffold Elaboration

Once the hydroxyl group is activated, this compound becomes a valuable building block for constructing more elaborate molecular structures. The activated side chain can be used to connect the indole moiety to other cyclic systems, a common strategy in the synthesis of pharmacologically active compounds.

The indole nucleus and the piperazine ring are both considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active molecules. jrespharm.comnih.govsigmaaldrich.com The synthesis of molecules incorporating both of these rings is therefore of significant interest.

A well-documented application of activated 4-(indol-yl)butan-1-ol derivatives is in the synthesis of indole-piperazine compounds. vu.ltresearchgate.netresearchgate.net In one approach, 4-(1H-indol-3-yl)butan-1-ol is first converted to its tosylate. vu.lt This intermediate, 4-(1H-indol-3-yl)butyl p-toluenesulfonate, is then used to alkylate various N-substituted or N-protected piperazines. vu.ltresearchgate.netresearchgate.net The nucleophilic nitrogen of the piperazine ring displaces the tosylate leaving group, forming a new carbon-nitrogen bond and linking the four-carbon chain of the indole derivative to the piperazine ring. researchgate.netresearchgate.net This versatile method allows for the synthesis of a library of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines by varying the substituent on the piperazine starting material. researchgate.netresearchgate.net

Regioselective Functionalization of the Indole Nucleus in N-Alkyl Indole Derivatives

Beyond the side chain, the indole ring itself is a target for functionalization. As an electron-rich aromatic system, it readily undergoes electrophilic substitution. In N-alkylated indoles like this compound, the absence of the N-H proton channels reactivity towards the carbon atoms of the ring, primarily at the C2 and C3 positions. researchgate.net

Modern synthetic methods, particularly those employing transition metal catalysis, have enabled highly regioselective C-H functionalization of the indole nucleus. acs.orguri.edubeilstein-journals.org For N-alkylindoles, the outcome of these reactions can be finely tuned. For instance, palladium-catalyzed oxidative arylation can be directed to either the C2 or C3 position depending on the acidity of the reaction medium and the nature of the directing groups. acs.orguri.edu Studies have shown that N-alkylindoles can undergo C2-arylation under specific palladium-catalyzed conditions, demonstrating that the N-substituent influences the regioselectivity of the C-H palladation mechanism. acs.orguri.edu

Furthermore, directing groups can be attached to the indole nitrogen to steer functionalization to a specific position. For example, a pyridylmethyl group on the nitrogen directs alkenylation to the C2 position. beilstein-journals.org Iron-catalyzed C-H alkylation of N-alkyl indoles with alkenes also exhibits regioselectivity, affording either Markovnikov or anti-Markovnikov products depending on the substrates. acs.org These strategies provide powerful tools for selectively modifying the indole core of this compound, allowing for the synthesis of highly substituted and complex indole derivatives.

Advanced Analytical and Spectroscopic Characterization of 4 Indol 1 Yl Butan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation and purity evaluation of 4-(Indol-1-yl)butan-1-ol and related indole (B1671886) derivatives. creative-proteomics.com These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole alkaloids and their derivatives, offering simplicity and feasibility for their determination. oup.com For compounds like this compound, reversed-phase HPLC is commonly employed. A typical HPLC method might utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The purity of indole derivatives is often determined by the normalization of peak areas detected by HPLC, with purities exceeding 98.5% being achievable. oup.com For instance, the purity of 4-(Indol-3-yl)butyric acid, a related compound, is specified to be a minimum of 98.0% by HPLC analysis. avantorsciences.com

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC utilizing smaller particle sizes in the stationary phase, offers faster analysis times and improved resolution. This makes it particularly suitable for high-throughput screening and complex mixture analysis.

A representative HPLC method for a related butan-1-ol derivative is detailed in the table below.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV, ELSD, CAD, MS |

| Application | Analysis of 4-(Ethenyloxy)butan-1-ol |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. The method is scalable for preparative separation and suitable for pharmacokinetics. sielc.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including many indole derivatives. creative-proteomics.com The technique is especially useful for identifying and quantifying indole compounds in various samples, including those from biological and environmental sources. creative-proteomics.comfrontiersin.org For the analysis of indole derivatives by GC-MS, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

The general procedure for GC-MS analysis involves direct injection of the sample, often with an internal standard, into a capillary column coated with a polar stationary phase, followed by detection using flame ionization or mass spectrometry. oiv.int

The following table outlines typical GC-MS conditions used for the analysis of indole compounds.

| Parameter | Value |

| Instrument | Thermo GC-Trace Ultra Ver: 5.0, Thermo MS DSQ II |

| Column | ZB 5-MS capillary standard non-polar column (30m x 0.25mm, 0.25µm film) |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min |

| Temperature Program | Oven temperature starts at 70°C and is raised to 260°C at a rate of 6°C/min |

| Injection Volume | 1 µL |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for the initial screening of compounds. scielo.brugent.be In the synthesis of indole derivatives, TLC is routinely used to track the conversion of starting materials to products. rsc.orgacs.orgnih.gov The separation is achieved on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. nih.gov The components of the mixture are separated based on their differential affinities for the stationary phase and the mobile phase.

For the visualization of indole alkaloids on a TLC plate, various reagents can be used. Dragendorff's reagent is a common choice for detecting alkaloids, often followed by a spray of sodium nitrite (B80452) to enhance detection. taylorandfrancis.com The Rf (retardation factor) values, which are characteristic for a compound in a given solvent system, are used for identification.

An example of a mobile phase used for the HPTLC separation of indole alkaloids is a mixture of hexane, ethyl acetate (B1210297), and methanol in a 5:4:1 ratio by volume. nih.gov

Gas Chromatography (GC)

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides detailed information about the molecular weight and structure of a compound. creative-proteomics.com When coupled with chromatographic techniques like GC or HPLC, it offers enhanced sensitivity and accuracy. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.com This technique allows for the calculation of the exact molecular formula, which is crucial for the unambiguous identification of a compound. mdpi.commdpi.comrsc.org HRMS is frequently used to confirm the identity of newly synthesized indole derivatives. rsc.orgbeilstein-journals.orgresearchgate.net The high resolution of HRMS enables the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS). athmsi.org ESI is particularly well-suited for polar and thermally labile molecules, while APCI is advantageous for less polar and more volatile compounds. nih.gov For small, non-polar molecules like indole, APCI can provide a stronger signal than ESI. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In an MS/MS experiment, a precursor ion is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is often unique to the molecule's structure and can be used for its identification. For indole, prominent fragment peaks in positive APCI mode have been observed at m/z 91.1, 65.05, and 45.10. nih.govresearchgate.net This detailed fragmentation data is invaluable for the structural elucidation of indole derivatives like this compound.

The table below summarizes the mass spectrometric data for indole.

| Ionization Mode | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Reference |

| Positive APCI | 118.1 | 91.1, 65.05, 45.10 | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous elucidation of molecular structures. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide specific details about the chemical environment of each atom. While direct experimental data for this specific compound is not widely published, a detailed analysis can be constructed based on the spectra of highly homologous structures, such as 6-(1H-indol-1-yl)hexan-1-ol. doi.org

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the butyl chain. The indole aromatic protons typically appear in the downfield region (δ 6.5–7.7 ppm), while the aliphatic protons of the butyl chain are found in the upfield region (δ 1.5–4.2 ppm). The hydroxyl proton signal can vary in position and is often broad unless special conditions are used.

The expected chemical shifts and multiplicities are based on data from closely related N-alkylated indole alcohols. doi.org The protons of the indole ring itself show characteristic splitting patterns. For instance, the proton at position 2 of the indole ring typically appears as a doublet, coupled to the proton at position 3. doi.org The protons on the benzene (B151609) portion of the indole ring show complex splitting due to their mutual coupling. doi.org The methylene (B1212753) group attached to the indole nitrogen (N-CH₂) is deshielded and appears as a triplet, coupled to the adjacent methylene group. The terminal methylene group attached to the hydroxyl function (CH₂-OH) is also deshielded and appears as a triplet. doi.org

Table 1: Expected ¹H NMR Data for this compound (Based on data for 6-(1H-indol-1-yl)hexan-1-ol in CDCl₃) doi.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole H-4/H-7 | ~7.65 | d | ~7.9 |

| Indole H-7/H-4 | ~7.40 | d | ~8.2 |

| Indole H-5/H-6 | ~7.20 | t | ~7.5 |

| Indole H-6/H-5 | ~7.10 | t | ~7.5 |

| Indole H-2 | ~7.15 | d | ~3.1 |

| Indole H-3 | ~6.50 | d | ~3.1 |

| N-CH₂ (C1' of butyl) | ~4.18 | t | ~7.0 |

| O-CH₂ (C4' of butyl) | ~3.65 | t | ~6.4 |

| -CH₂- (C2' of butyl) | ~1.90 | m | - |

| -CH₂- (C3' of butyl) | ~1.60 | m | - |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon environments in the molecule. For this compound, twelve distinct signals are expected: eight for the indole ring and four for the butyl chain. The chemical shifts of the indole carbons are characteristic, with carbons bonded to the nitrogen atom appearing at specific resonances. doi.org The carbons of the butyl chain show a predictable pattern, with the carbon attached to the electronegative oxygen atom (C4') appearing around δ 62 ppm and the carbon attached to the indole nitrogen (C1') appearing around δ 46 ppm. doi.org The chemical shifts decrease for carbons further away from the heteroatoms.

Table 2: Expected ¹³C NMR Data for this compound (Based on data for 6-(1H-indol-1-yl)hexan-1-ol in CDCl₃) doi.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Indole C-7a | ~135.9 |

| Indole C-2 | ~128.6 |

| Indole C-3a | ~127.8 |

| Indole C-5 | ~121.3 |

| Indole C-6 | ~121.0 |

| Indole C-4 | ~119.2 |

| Indole C-7 | ~109.4 |

| Indole H-3 | ~100.9 |

| O-C H₂ (C4' of butyl) | ~62.5 |

| N-C H₂ (C1' of butyl) | ~46.2 |

| -C H₂- (C2' of butyl) | ~30.0 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are employed to identify the specific functional groups and chromophoric systems within the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and allow for the identification of key functional groups. nih.gov

For this compound, the most prominent feature in the IR spectrum is expected to be a broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. aip.orguniroma1.it The C-H stretching vibrations of the aliphatic butyl chain would appear just below 3000 cm⁻¹ (e.g., ~2950-2850 cm⁻¹), while the aromatic C-H stretches of the indole ring are expected just above 3000 cm⁻¹. The Raman spectrum of indole shows characteristic peaks for the ring vibrations between 700 and 1600 cm⁻¹. Since the nitrogen atom of the indole is substituted, the characteristic N-H stretching vibration (typically around 3400 cm⁻¹) will be absent.

Table 3: Expected Vibrational Bands for this compound aip.orguniroma1.it

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3550–3200 (broad) | O-H stretch | Alcohol |

| ~3100–3000 | C-H stretch | Aromatic (Indole) |

| ~2950–2850 | C-H stretch | Aliphatic (Butyl chain) |

| ~1620–1580 | C=C stretch | Aromatic (Indole) |

| ~1470–1450 | C=C stretch | Aromatic (Indole) |

| ~1360–1340 | C-N stretch | Indole ring |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the indole ring system. acs.org The butanol chain is transparent in the UV-Vis region. The indole chromophore exhibits characteristic absorption bands arising from π→π* transitions. aip.org These are often referred to as the ¹Lₐ and ¹Lₑ bands. In neutral, non-polar solvents, indole typically shows a strong absorption peak (¹Lₐ) around 260-270 nm and a broader, less intense band (¹Lₑ) around 280-290 nm, often with vibrational fine structure. Alkyl substitution on the nitrogen atom does not significantly alter the fundamental electronic transitions of the indole chromophore.

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ) for this compound (Based on data for an isomeric indole alkaloid)

| Absorption Maxima (λₘₐₓ) | Electronic Transition |

|---|---|

| ~270-280 nm | π→π* (¹Lₐ) |

Derivatization Techniques for Enhanced Analytical Detection

For certain analytical methods, particularly gas chromatography (GC), the direct analysis of this compound can be challenging due to its polarity and relatively low volatility caused by the hydroxyl group. Derivatization is a chemical modification technique used to convert the analyte into a form that is more suitable for a given analytical method. This process can improve volatility, thermal stability, and detector response.

The primary alcohol functional group is the main target for derivatization. Common methods include:

Silylation: This is one of the most common derivatization methods for GC analysis. The active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the alcohol into its more volatile and thermally stable TMS ether. This allows for improved peak shape and sensitivity during GC-MS analysis.

Acylation: The alcohol can be converted into an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl halide. Introducing fluorine atoms via acylation can significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector used in GC.

Alkylation: While less common for alcohols than for acids or amines, alkylation can be used to convert the hydroxyl group into an ether.

Fluorescent Labeling for HPLC: For high-performance liquid chromatography (HPLC) analysis, derivatization can be used to attach a fluorescent tag to the molecule, enabling highly sensitive detection by a fluorescence detector. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the hydroxyl group to form a highly fluorescent derivative, which can dramatically lower detection limits.

These derivatization strategies expand the range of analytical tools available for the quantification and identification of this compound in various matrices.

Computational and Theoretical Investigations of N Substituted Indole Butanols

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular world. These methods are used to predict the geometric and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and predicting vibrational spectra. researchgate.net For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, can determine key structural parameters and thermodynamic properties like heat of formation.

The optimization process involves finding the lowest energy conformation of the molecule. For a compound like 4-(Indol-1-yl)butan-1-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. These calculated geometries often show excellent agreement with experimental data where available. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for an Optimized N-Substituted Indole Structure This table presents hypothetical yet representative data based on typical DFT calculation results for similar heterocyclic compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |

|---|---|---|

| Bond Length | C-N (Indole Ring) | 1.38 Å |

| Bond Length | N-C (Butanol Chain) | 1.45 Å |

| Bond Length | C-O (Alcohol) | 1.43 Å |

| Bond Angle | C-N-C (Indole-Chain) | 125.8° |

| Bond Angle | C-C-O (Alcohol) | 111.5° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy correlating to electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. numberanalytics.com

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules and biological receptors. For N-substituted indoles, the ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole ring, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative This table contains illustrative data to demonstrate the output of FMO analysis.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.89 | Electron Donor (Nucleophilicity) |

| LUMO | -0.95 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.94 | Indicator of Chemical Reactivity |

Density Functional Theory (DFT) for Electronic and Geometric Structure

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Docking is a key method within this field that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or nucleic acid.

Molecular docking studies are instrumental in rational drug design and for understanding the potential biological targets of indole derivatives. researchgate.netnih.gov This computational technique places a ligand, such as this compound, into the binding site of a target protein and evaluates the interaction energy. The results can predict the binding affinity and the specific interactions, like hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. nih.gov

For example, various indole derivatives have been docked against enzymes like DNA gyrase and acetylcholinesterase to predict their inhibitory potential. jmchemsci.comdntb.gov.ua These studies often reveal that the indole nucleus engages in hydrophobic or π-stacking interactions, while substituents, like the butanol chain, can form crucial hydrogen bonds with amino acid residues in the active site. nih.govresearchgate.net The calculated binding energy (often in kcal/mol) provides a quantitative estimate of how strongly the ligand binds to the target.

Table 3: Example Molecular Docking Results for an Indole Derivative with a Protein Target This table shows hypothetical docking results to illustrate the data obtained from such studies.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit B | -8.5 | Asp73, Asn46, Gly77 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies on indole derivatives involve generating a mathematical model that correlates molecular descriptors with observed biological activity. ijpsi.org These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its lipophilicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov

By using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a QSAR model is developed. ijpsi.org A statistically significant model, validated by parameters like the correlation coefficient (r²) and cross-validated r² (q²), can then be used to predict the activity of new, unsynthesized indole derivatives. bpasjournals.com For instance, a QSAR study on melatonin (B1676174) receptor ligands revealed that the lipophilicity of the substituent on the indole ring was a key factor for binding affinity. nih.gov Such models are powerful tools for prioritizing which new derivatives of this compound should be synthesized and tested, thereby accelerating the drug discovery process.

Table 4: Example of a 2D-QSAR Model for a Series of Indole Derivatives This table presents a hypothetical QSAR equation and its statistical validation metrics.

| QSAR Model Equation | pIC₅₀ = 0.75(LogP) - 0.21(TPSA) + 1.54*(NHD) + 2.88 |

|---|---|

| Statistical Parameters | Value |

| Number of Compounds (n) | 35 |

| Correlation Coefficient (r²) | 0.85 |

| Cross-validation Coeff. (q²) | 0.75 |

| Descriptors Used | Description |

| LogP | Octanol-water partition coefficient (Lipophilicity) |

| TPSA | Topological Polar Surface Area (Electronic) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time ebsco.com. For N-substituted indole butanols like this compound, MD simulations provide critical insights into the molecule's dynamic behavior, conformational preferences, and structural stability. These simulations mathematically describe the forces and motions governing molecular interactions, offering a detailed picture of how the molecule behaves in different environments ebsco.com.

The stability of the molecule's structure, or a complex it forms with a target protein, is assessed using several key metrics derived from the simulation trajectory. pensoft.net These metrics help quantify the system's behavior over the simulation period, which can range from nanoseconds to microseconds.

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A plateau in the RMSD value over time suggests that the molecule has reached a stable conformation or equilibrium state during the simulation. pensoft.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify the more flexible regions of the molecule. For this compound, the atoms of the butanol chain would be expected to show higher RMSF values compared to the atoms of the more rigid indole core, quantifying the chain's flexibility. pensoft.net

Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure. Changes in Rg during a simulation can indicate conformational shifts, such as the folding or unfolding of the butanol chain relative to the indole ring. pensoft.net

In the context of drug design, MD simulations are frequently employed to study the stability of a ligand-receptor complex. pensoft.netresearchgate.net By simulating this compound within the binding site of a target protein, researchers can assess the stability of the binding pose, observe key interactions like hydrogen bonds, and evaluate how the ligand affects the protein's conformational dynamics. researchgate.net

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Exploring the range of possible three-dimensional shapes a molecule can adopt due to bond rotations. | Identifies preferred orientations (e.g., extended vs. folded) of the flexible butanol chain relative to the indole ring. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone from its starting position during the simulation. pensoft.net | Assesses the overall structural stability of the molecule over time; a stable RMSD indicates equilibrium. pensoft.net |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom or residue from its average position. pensoft.net | Highlights the flexibility of specific parts, particularly the butanol side chain compared to the rigid indole nucleus. pensoft.net |

| System Stability | The ability of the molecule or its complex to maintain its structural integrity under simulated conditions. | Predicts how robust the molecule's structure is and the stability of its interactions if bound to a biological target. researchgate.net |

In Silico Prediction of Reactivity and Synthetic Feasibility

In silico methods are increasingly vital in modern chemistry for predicting the reactivity of novel compounds and evaluating their synthetic accessibility before significant resources are committed to laboratory work. nih.gov These computational approaches provide valuable guidance for chemical synthesis and functional analysis.

Prediction of Reactivity The reactivity of this compound is governed by the distinct properties of its indole nucleus and its butanol side chain. Computational models can predict the most likely sites for chemical reactions by calculating the distribution of electron density across the molecule. Methods such as calculating electrostatic potential maps and analyzing frontier molecular orbitals (HOMO and LUMO) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For this compound, the indole ring is generally susceptible to electrophilic attack, while the terminal hydroxyl group of the butanol chain is a site for oxidation or can act as a nucleophile. Theoretical studies can further refine these predictions, for instance, by examining transition states to determine the regioselectivity of a potential reaction. mdpi.com

Prediction of Synthetic Feasibility A key challenge in chemistry is designing efficient and cost-effective synthetic routes. Computer-Aided Synthetic Planning (CASP) has emerged as a powerful tool to address this challenge. nih.gov These programs use retrosynthesis algorithms to deconstruct a target molecule into simpler, commercially available starting materials.

For this compound, a retrosynthetic analysis would likely identify indole and a 4-carbon chain with a suitable leaving group, such as 4-bromobutan-1-ol, as plausible precursors. This aligns with known synthetic methods where indole is N-alkylated under basic conditions. researchgate.net Modern synthetic strategies, such as those employing nickel-catalysis for the one-pot synthesis of N-substituted indoles from amino alcohols and alcohols, also represent pathways that can be evaluated computationally. acs.org

Recent advancements have integrated deep learning and artificial intelligence into this process. Sophisticated models can now predict entire multi-step synthetic pathways. nih.gov A notable example is the development of models that not only predict a synthetic route but also estimate the final cost of the molecule by considering the price and availability of the necessary starting materials. nih.gov This approach provides a comprehensive measure of "synthetic feasibility" that encompasses both chemical viability and economic practicality.

| Prediction Type | Methodology | Application to this compound |

|---|---|---|

| Reactivity | Calculation of electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and electron density. | Identifies the nucleophilic character of the indole ring and the reactivity of the terminal hydroxyl group. |

| Synthetic Feasibility | Computer-Aided Synthetic Planning (CASP) using retrosynthesis algorithms. nih.gov | Proposes potential synthetic routes from simple, available precursors like indole and 4-halobutanols. researchgate.net |

| Cost & Accessibility | Deep learning models that analyze predicted pathways and the market price of starting materials. nih.gov | Estimates the cost-of-goods for synthesis, providing a practical metric for prioritizing synthetic targets. nih.gov |

Exploration of Biological Interactions of 4 Indol 1 Yl Butan 1 Ol and Its N Alkyl Indole Derivatives in Vitro Studies

Biological Significance as a Precursor Molecule

Contribution to the Synthesis of Compounds with Reported In Vitro Bioactivities

4-(Indol-1-yl)butan-1-ol is a valuable starting material for the synthesis of a variety of indole (B1671886) derivatives with demonstrated in vitro bioactivities. nih.govacs.org Its structure allows for modifications at both the indole nitrogen and the hydroxyl group of the butanol chain, leading to a diverse array of compounds. For instance, the hydroxyl group can be oxidized to an aldehyde, specifically 4-(indol-2-yl)-4-oxobutanal, which can then undergo further reactions to create functionalized tetrahydrocarbazol-1-ones. acs.org

The indole scaffold itself is a key component in many bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.govjapsonline.comresearchgate.net The N-alkylation of indoles is a common strategy to enhance their biological activity. By using precursors like this compound, researchers can introduce various alkyl and aryl groups to the indole nitrogen, leading to the development of novel compounds with improved pharmacological profiles. researchgate.net

Derivatives synthesized from indole precursors have shown promise in several therapeutic areas. For example, indole-aryl-amide derivatives have been evaluated for their anticancer potential against a panel of tumor cell lines, with some compounds showing noteworthy selectivity towards specific cancer cells. nih.gov Furthermore, the fusion of the indole ring with other heterocyclic systems, such as triazoles and thiadiazoles, has resulted in hybrid compounds with significant antimicrobial activity. mdpi.comnih.gov

In Vitro Biological Screening of Indole Derivatives Synthesized from or Related to N-Alkyl Indole Alcohols

The derivatization of N-alkyl indole alcohols has yielded a multitude of compounds that have been subjected to various in vitro biological screenings. These studies have unveiled a broad spectrum of activities, highlighting the therapeutic potential of this class of molecules.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

N-alkyl indole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. In one study, a series of new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were synthesized and evaluated for their antimicrobial activity. nih.gov The compounds exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains such as Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.govturkjps.org

Another study focusing on 3-alkylidene-2-indolone derivatives found that many of the synthesized compounds exhibited moderate to high antimicrobial activity. mdpi.com Notably, some derivatives demonstrated potent antibacterial activity with MIC values as low as 0.5 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of an aromatic heterocycle at the R3 position was found to significantly enhance the antimicrobial activity. mdpi.com

The antifungal activity of indole derivatives is also well-documented. For instance, certain 1,2,4-triazole-indole hybrid compounds displayed potent in vitro antifungal activity against Candida tropicalis with MIC values as low as 2 µg/mL. mdpi.com

Table 1: Antimicrobial Activity of Selected N-Alkyl Indole Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC/DIZ) | Reference |

|---|---|---|---|

| Indole-1,2,4-triazole conjugates | Candida tropicalis | MIC: 2 µg/mL | mdpi.com |

| Indole-1,2,4-triazole conjugates | Candida albicans | MIC: 2 µg/mL (for compound 6f) | mdpi.com |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

| 3-Alkylidene-2-indolone derivatives | S. aureus, MRSA | MIC: 0.5 µg/mL | mdpi.com |

| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salts | Staphylococcus epidermidis | MIC: 0.5-1.0 µg/mL | researchgate.net |

| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salts | Klebsiella pneumoniae | MIC: 2-8 µg/mL | researchgate.net |

MIC = Minimum Inhibitory Concentration; DIZ = Diameter of Inhibition Zone

Antiproliferative and Cytotoxicity Assays in Cell Lines

The antiproliferative and cytotoxic effects of N-alkyl indole derivatives have been extensively investigated in various cancer cell lines. Marine-inspired bis-indoles have shown significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the micromolar range. mdpi.com Interestingly, these compounds exhibited lower cytotoxicity towards non-tumorigenic human breast epithelial (MCF-10A) cells, suggesting a degree of selectivity. mdpi.com

Indole-aryl amide derivatives have also been evaluated for their cytotoxicity against a panel of human tumor cell lines, including HT29 (colon carcinoma), HeLa (cervical carcinoma), IGROV-1 (ovarian carcinoma), MCF7 (breast adenocarcinoma), PC-3 (prostate carcinoma), and Jurkat J6 (T-cell leukemia). nih.gov Some of these compounds displayed good activity against the tested cell lines, with one derivative showing noteworthy selectivity for HT29 cells while not affecting healthy human intestinal cells. nih.gov

Furthermore, a series of indolylpyridopyrimidine derivatives exhibited potent cytotoxic activity against HepG-2 (hepatocellular carcinoma) and MCF-7 cell lines, with IC50 values in the low micromolar range. researchgate.net

Table 2: Antiproliferative and Cytotoxic Activity of Selected N-Alkyl Indole Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Marine-inspired bis-indoles | MCF-7 (Breast Cancer) | 0.44 µM to 47.1 µM | mdpi.com |

| Marine-inspired bis-indoles | MDA-MB-231 (Breast Cancer) | 0.34 µM to 77.30 µM | mdpi.com |

| Indole-aryl amide derivative (Compound 5) | HT29 (Colon Carcinoma) | Selective activity | nih.gov |

| Indolylpyridopyrimidine derivatives | MCF-7 (Breast Cancer) | 7.5 ± 0.5 to 10.0 ± 1.1 μM | researchgate.net |

| bis-Indolylpyridine-dicarbonitriles | HCT-116 (Colon Carcinoma) | 2.6-8.8 µM | researchgate.net |

| Indole derivatives | A-549 (Lung Cancer), MCF-7 | Nanomolar concentrations | |

| 5-Oxopyrrolidine derivatives | A549 (Lung Cancer) | Potent activity | nih.gov |

IC50 = Half-maximal inhibitory concentration

Antioxidant Activity Assessment in Chemical and Cellular Models (relevant to butanol extracts)

Butanol extracts containing indole derivatives have been shown to possess significant antioxidant properties. In a study on the leaves of Dyera costulata, the n-butanol extract exhibited a potent DPPH radical scavenging activity with an EC50 value of 12.0±0.1 µg/ml. thaiscience.info This activity was attributed to the presence of phenolic compounds, including flavonoids. thaiscience.info

Similarly, a study on Melaleuca leucadendron L. found that the butanol fraction of the methanol (B129727) extract had the highest total phenolic content and demonstrated the most potent radical scavenging activity in both DPPH and superoxide (B77818) anion radical scavenging assays. nih.govkoreascience.kr The antioxidant activity of these extracts often correlates with their total phenol (B47542) content. nih.gov The antioxidant potential of indole derivatives has also been evaluated using various cell-free assays, including the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) assay and a ferrous ion (Fe2+) chelating assay. nih.gov

Table 3: Antioxidant Activity of Butanol Extracts Containing Indole Derivatives

| Extract Source | Assay | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Dyera costulata leaves (n-butanol extract) | DPPH radical scavenging | 12.0±0.1 µg/ml | thaiscience.info |

| Melaleuca leucadendron L. (BuOH fraction) | DPPH free radical scavenging | IC50: 4.8 μg/mL | nih.gov |

| Melaleuca leucadendron L. (BuOH fraction) | Superoxide anion radical scavenging | IC50: 10.1 μg/mL | nih.gov |

| Commelina nudiflora (butanol fraction) | DPPH radical scavenging | High activity | researchgate.net |

EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration

Receptor Binding Studies and Functional Assays (e.g., Serotonin (B10506) Receptors)

N-alkyl indole derivatives have been investigated for their ability to interact with various receptors, particularly serotonin (5-HT) receptors, due to the structural similarity of the indole ring to the neurotransmitter serotonin. A study on 3-(N-alkyl/aryl piperidyl) indole derivatives showed significant interaction with serotonin-5HT and H1 receptors in molecular docking studies. researchgate.netinnovareacademics.in The presence of an aliphatic chain at the piperidyl nitrogen was found to be important for these interactions. researchgate.net

In another study, a series of new indole derivatives were designed as potent and selective serotonin uptake inhibitors. nih.gov These compounds displayed high affinity for the 5-HT uptake site, with some derivatives showing in vivo activity comparable to the well-known antidepressant fluoxetine (B1211875). nih.gov Furthermore, a series of 2,3-dihydro-benzo mdpi.comnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides were synthesized and evaluated as multitarget ligands for the serotonin transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). mdpi.com Many of these compounds showed high affinity for SERT in the nanomolar range. mdpi.com

Table 4: Receptor Binding Affinity of Selected N-Alkyl Indole Derivatives

| Compound/Derivative | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-(N-alkyl/aryl piperidyl) indoles | Serotonin-5HT, H1 receptors | Significant interaction (docking study) | researchgate.netinnovareacademics.in |

| 5-Fluoro-3-[(4-piperidinyl)methyl]indole | 5-HT uptake site | High affinity | nih.gov |

| 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide | 5-HT uptake site | Active as fluoxetine in vivo | nih.gov |

| 2,3-dihydro-benzo mdpi.comnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides | Serotonin Transporter (SERT) | 5 to 10 nM | mdpi.com |

| Compound 7n (an ethanamide derivative) | Dopamine D2 receptor | 307 ± 6 nM | mdpi.com |

Ki = Inhibition constant

Enzyme Inhibition Profiling (e.g., VEGFR, Bcl-2, Mcl-1)

There is no specific data in the public domain detailing the inhibitory activity of this compound or its N-alkyl derivatives against vascular endothelial growth factor receptor (VEGFR), B-cell lymphoma 2 (Bcl-2), or myeloid cell leukemia 1 (Mcl-1).

Research on other, structurally distinct indole derivatives has shown significant potential in inhibiting these key proteins. For instance, various synthetic indole-based molecules have been identified as potent inhibitors of the VEGFR-2 tyrosine kinase, a critical component in tumor angiogenesis. mdpi.comwikipedia.org Similarly, the Bcl-2 family of proteins, which are central regulators of apoptosis, have been successfully targeted by small molecule inhibitors built around an indole scaffold, some of which dually inhibit both Bcl-2 and Mcl-1. mdpi.comnih.govacs.org These findings underscore the potential of the indole nucleus as a pharmacophore for these targets, but specific inhibition data (such as IC₅₀ values) for this compound remains uncharacterized in published studies.

Mechanistic Insights into In Vitro Biological Actions

Due to the absence of enzyme inhibition data, the specific mechanistic insights into how this compound might exert biological actions are not documented. The subsequent analysis of molecular interactions and cellular pathway modulation is, therefore, not possible based on current scientific evidence.

No studies detailing the molecular binding or interaction of this compound with VEGFR, Bcl-2, or Mcl-1 are available. Molecular modeling and X-ray crystallography studies have been performed for other indole-based inhibitors, revealing how they fit into the ATP-binding site of VEGFR-2 or the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov However, such analyses have not been published for this compound.

There is no available research that has investigated the effects of this compound or its N-alkyl derivatives on cellular pathways such as cell cycle progression and apoptosis. Studies on other classes of indole compounds have demonstrated the ability to induce cell cycle arrest, often at the G2/M or G1 phase, and to trigger apoptosis through caspase activation. mdpi.comnih.gov For example, certain brominated indole derivatives have been shown to induce apoptosis and cause cell cycle arrest in colorectal cancer cell lines. mdpi.com However, whether this compound possesses similar capabilities has not been experimentally determined. A study that reported the synthesis of 4-(1H-Indol-1-yl)butan-1-ol did not evaluate its effects on cancer-related cellular pathways. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 4 Indol 1 Yl Butan 1 Ol

Development of Greener Synthetic Methodologies

The conventional synthesis of N-alkylated indoles often involves multi-step procedures that utilize stoichiometric amounts of strong bases, such as sodium hydride, and hazardous solvents like dimethylformamide (DMF). rsc.orggoogle.com These methods, while effective, pose significant environmental and safety concerns. The future of synthesizing 4-(Indol-1-yl)butan-1-ol and its derivatives lies in the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less toxic reagents. researchgate.netopenmedicinalchemistryjournal.com

Several innovative and environmentally benign strategies are being developed for indole (B1671886) synthesis and functionalization:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, improved yields, and enhanced efficiency. tandfonline.commdpi.com This technique can significantly shorten the duration of the N-alkylation step required to produce this compound, reducing energy consumption compared to conventional heating methods. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative. Ultrasound irradiation can promote the N-alkylation of indoles under mild conditions, often at room temperature, thereby minimizing thermal degradation of products and reactants. researchgate.netthieme-connect.com

Green Catalysts and Solvents: The replacement of hazardous reagents and solvents is a central goal of green chemistry. Research is focused on using solid acid catalysts, which are often reusable and less corrosive, and benign solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.combohrium.com For the synthesis of this compound, these green alternatives can replace traditional, more toxic solvent systems. openmedicinalchemistryjournal.combohrium.com

Table 1: Comparison of Synthetic Methodologies for N-Alkylated Indoles

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Synthesis | Sodium hydride (NaH), DMF/THF, Alkyl halide | High yields, good selectivity for N-alkylation. rsc.org | Use of hazardous strong base, toxic solvents, often requires anhydrous conditions. rsc.orggoogle.com |

| Microwave-Assisted | Microwave reactor, often with a catalyst | Very rapid reactions (minutes vs. hours), high efficiency, reduced side reactions. tandfonline.commdpi.com | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Ultrasonic bath/probe, often at room temperature | Mild conditions, energy-efficient, can enhance reaction rates. researchgate.net | Yields can be variable, scalability can be challenging. |

| Flow Chemistry | Continuous flow reactor, precise control of parameters | Enhanced safety and scalability, high reproducibility, potential for automation. researchgate.netmdpi.com | High initial equipment cost, potential for clogging. |

| Green Solvents/Catalysts | Water, PEG, or ionic liquids; reusable solid acids | Environmentally benign, reduced toxicity, often simplified workup. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com | Catalyst deactivation can occur, may require longer reaction times. |

Advanced Analytical Techniques for Complex Chemical Environments

The detection and characterization of this compound, especially at low concentrations or within complex matrices such as biological fluids or polymer composites, require sophisticated analytical techniques. europa.eumdpi.com Future research will depend on the application and refinement of these methods to provide sensitive and unambiguous structural and quantitative information.

Key analytical techniques include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of indole derivatives. mdpi.com Specifically, reversed-phase HPLC using a C18 column is effective for separating indoles based on their hydrophobicity. nih.gov Ion-suppression HPLC can be used to improve the retention and peak shape of acidic or basic indole derivatives by controlling the mobile phase pH. nih.gov For volatile derivatives, Gas Chromatography (GC) is a powerful alternative. mdpi.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. europa.eumdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the chemical formula of this compound and its metabolites or degradation products. acs.orgtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the most powerful tool for the complete structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. acs.orgrsc.org Advanced NMR techniques, such as NOE experiments, can establish through-space proximity of atoms, which is crucial for confirming the site of alkylation on the indole ring. acs.org

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Type of Information Provided | Application Focus |

|---|---|---|

| HPLC-UV/PDA | Retention time, quantification, preliminary identification. mdpi.com | Routine purity analysis, quantification in simple mixtures. |

| LC-MS / LC-HRMS | Molecular weight, fragmentation patterns, elemental composition. acs.org | Identification in complex matrices, metabolic studies, impurity profiling. |

| GC-MS | Retention index, fragmentation patterns for volatile derivatives. mdpi.com | Analysis in environmental samples, detection of volatile impurities. |

| NMR (1H, 13C) | Unambiguous structural confirmation, chemical environment of atoms. tandfonline.com | De novo structure elucidation, verification of synthetic products. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-N, aromatic C-H). europa.eu | Rapid confirmation of functional groups in a synthesized molecule. |

Application in Supramolecular Chemistry and Materials Science

The structure of this compound is well-suited for applications in supramolecular chemistry and materials science, fields that focus on the assembly of molecules into larger, functional architectures through non-covalent interactions. numberanalytics.comnumberanalytics.com The indole ring itself is known to promote aggregation via π-π stacking interactions. acs.org

Future research can leverage the distinct molecular features of this compound:

The Indole Headgroup: The large, planar, and electron-rich indole system can participate in strong π-π stacking interactions, which are fundamental for organizing molecules in a defined, ordered manner. acs.org This property is crucial for the design of organic semiconductors and other electronic materials. numberanalytics.comrsc.org

The Flexible Butyl Linker: The four-carbon chain provides conformational flexibility, allowing the molecule to adopt various orientations. This flexibility can be critical in achieving the optimal packing arrangement required for the formation of specific supramolecular structures.

The Terminal Hydroxyl Group: The -OH group is a key functional handle. It can act as a hydrogen bond donor and acceptor, facilitating the formation of one-, two-, or three-dimensional hydrogen-bonded networks. nih.govrsc.org Furthermore, it provides a reactive site for polymerization or for grafting the molecule onto surfaces to create functionalized materials.

These features suggest that this compound could serve as a versatile building block for self-assembling systems, such as liquid crystals, organogels, or nanoparticles for targeted delivery. rsc.orgresearchgate.net

Table 3: Potential Supramolecular and Materials Science Applications

| Structural Feature | Driving Interaction | Potential Assembly | Application Area |

|---|---|---|---|

| Indole Ring | π-π Stacking | Lamellar or columnar structures | Organic electronics, sensors. numberanalytics.comrsc.org |

| Terminal -OH Group | Hydrogen Bonding | Hydrogen-bonded chains or networks | Self-healing materials, organogels. nih.gov |

| Entire Molecule | Amphiphilicity (hydrophobic indole, hydrophilic -OH) | Micelles, vesicles, or nanoparticles in solution | Drug delivery systems, templated synthesis. rsc.org |

| Terminal -OH Group | Covalent Bonding | Polymer chains, surface monolayers | Functional polymers, modified surfaces for bio-interfaces. |

Computational Design and Rational Synthesis of Next-Generation Derivatives

Advances in computational chemistry provide powerful tools for the in silico design of new molecules with tailored properties, guiding synthetic efforts and reducing the trial-and-error inherent in traditional discovery processes. jocpr.com For this compound, computational methods can predict how structural modifications would influence its chemical and physical characteristics, paving the way for the rational synthesis of next-generation derivatives. nih.gov

Future research in this area would involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between chemical structure and a specific property (e.g., fluorescence quantum yield, binding affinity to a surface). nih.govtandfonline.com By building a QSAR model based on a library of this compound derivatives, researchers can predict the properties of novel, yet-to-be-synthesized compounds. pharmacophorejournal.comphyschemres.org

Molecular Docking and Dynamics: These simulations can predict how derivatives of this compound might interact with a biological target or assemble with each other. nih.gov This is essential for designing molecules for specific applications, such as inhibitors for a particular enzyme or building blocks for a highly ordered material. physchemres.org

Rational Synthesis: Guided by computational predictions, synthetic chemists can focus their efforts on producing only the most promising derivatives. acs.orgrsc.org For example, if a QSAR model predicts that adding an electron-withdrawing group to the 5-position of the indole ring will enhance a desired electronic property, that specific derivative can be prioritized for synthesis.

This integrated approach of computational design and targeted synthesis accelerates the discovery of new functional molecules, saving time and resources while increasing the probability of success.

Table 4: Guiding Molecular Design through Computational Chemistry

| Modification to this compound | Target Property | Relevant Computational Method |

|---|---|---|

| Substituents on indole ring (e.g., -F, -CN, -OCH3) | Electronic properties, fluorescence, binding affinity | QSAR, Density Functional Theory (DFT) calculations. tandfonline.com |

| Altering alkyl chain length (e.g., ethyl, hexyl) | Flexibility, solubility, self-assembly behavior | Molecular Dynamics (MD) simulations. |

| Modifying the terminal group (e.g., -COOH, -NH2, -SH) | Reactivity, surface binding, hydrogen bonding capacity | Molecular Docking, DFT calculations. |

| Introducing chirality | Enantioselective recognition, formation of chiral materials | MD simulations, Docking with chiral selectors. |

Q & A

Basic: What are the established synthetic pathways for preparing 4-(Indol-1-yl)butan-1-ol, and how do reaction parameters affect yield?

Answer:

this compound is synthesized via multi-step routes starting from indole derivatives. A five-step synthesis through intermediate 4-(1H-indol-3-yl)butan-1-ol achieved a 52% total yield by optimizing key steps:

- Reduction of carboxylic acids to alcohols using LiAlH4 or NaBH4.

- Alkylation of indole under controlled temperatures (0–25°C) to avoid side reactions.

- Catalyst selection (e.g., Pd/C for hydrogenation) to ensure regioselectivity.

Purification via flash column chromatography is critical to isolate intermediates. Alternative routes (e.g., via ketone intermediates) yield less (20%) due to competing side reactions .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

Answer:

Enantioselective synthesis leverages chiral catalysts in Minisci-type reactions:

- Chiral Brønsted acids (e.g., phosphoric acids) facilitate radical addition to indole rings, achieving up to 88% enantiomeric excess (ee).

- Transition metal complexes (e.g., Ru or Rh with chiral ligands) enable asymmetric hydrogenation of ketone intermediates.

Enantiopurity is confirmed via HPLC with chiral columns and optical rotation measurements ([α]D values) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- 1H/13C NMR : Indole protons appear at δ 7.0–8.5 ppm; hydroxyl protons (δ 1.5–2.5 ppm) show broadening due to hydrogen bonding.

- FTIR : Confirms O-H stretches (3200–3600 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹).

- HRMS : Validates molecular mass (e.g., [M+H]+ at m/z 204.1492 for C12H15NO).

Cross-referencing with synthetic intermediates ensures structural fidelity .

Advanced: What computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

In silico ADMET profiling using tools like pkCSM predicts:

- Intestinal absorption : Derivatives with logP < 3 show >90% absorption (e.g., CHEBI:173933).

- CYP inhibition : Hydroxyl groups increase CYP1A2 binding (IC50 < 5 μM).

- Blood-brain barrier (BBB) permeability : Polar derivatives (PSA > 80 Ų) are BBB-impermeable.

These models guide lead optimization for drug discovery .

Basic: How should researchers handle discrepancies in synthetic yields reported for this compound?

Answer:

Analyze variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve indole alkylation yields.

- Catalyst loading : Excess Pd/C in hydrogenation causes over-reduction.

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) minimizes losses.

For example, stepwise synthesis via butan-1-ol intermediates (52% yield) outperformed ketone routes (20%) due to better intermediate stability .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

Answer:

SAR strategies include :

- Functional group modulation : Alkyl chains at the butanol position enhance lipophilicity and receptor binding.

- Bioisosteric replacement : Replacing indole with pyrido[3,4-b]indole improves metabolic stability.

- In vitro assays : Antiproliferative activity (IC50) against cancer cell lines (e.g., MCF-7) identifies potent analogs.

Correlate results with molecular docking to validate target interactions (e.g., kinase inhibition) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (PEL < 5 mg/m³).